molecular formula C34H46O17 B14099515 Methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Cat. No.: B14099515
M. Wt: 726.7 g/mol
InChI Key: VQXORSYVERYBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yadanzioside L involves multiple steps, starting from the extraction of Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound.

Industrial Production Methods

Industrial production of Yadanzioside L is primarily based on the extraction from Brucea javanica. The process involves large-scale solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The yield and purity of the compound are optimized through various extraction and purification parameters .

Chemical Reactions Analysis

Types of Reactions

Yadanzioside L undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Yadanzioside L, which may exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Yadanzioside L has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Yadanzioside L involves its interaction with specific molecular targets and pathways. It exhibits antiviral activity by inhibiting the replication of the tobacco mosaic virus. The compound interferes with the viral RNA synthesis, thereby preventing the virus from multiplying . Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Yadanzioside L is compared with other quassinoid glycosides such as:

  • Yadanzioside K
  • Yadanzioside M
  • Yadanzioside N
  • Yadanzioside O

These compounds share similar structural features but differ in their biological activities and potency. Yadanzioside L is unique due to its strong antiviral activity against the tobacco mosaic virus, which is not as prominent in the other quassinoids .

Properties

IUPAC Name

methyl 15,16-dihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXORSYVERYBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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